4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Historical Context of 1,2,4-Triazole Derivatives in Heterocyclic Chemistry
The foundation of 1,2,4-triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with the molecular formula C2H3N3. This pioneering nomenclature established the framework for understanding these nitrogen-rich heterocycles that would later prove to be among the most pharmaceutically significant structural motifs in medicinal chemistry. The systematic development of triazole chemistry gained momentum throughout the late 19th and early 20th centuries, with researchers recognizing the unique electronic properties conferred by the strategic placement of nitrogen atoms within the aromatic ring system.
The discovery of antifungal activities in azole derivatives in 1944 marked a pivotal moment in triazole pharmaceutical development, leading to the eventual invention of clinically significant compounds such as fluconazole, itraconazole, voriconazole, and posaconazole. These breakthrough discoveries established 1,2,4-triazoles as essential pharmacophores in antifungal therapy, with their mechanism of action involving the inhibition of ergosterol synthesis through blocking of the cytochrome P450-dependent enzyme CYP51. The triazole ring's ability to coordinate with the heme iron of cytochrome P450 enzymes became a fundamental principle in the design of azole-based therapeutics.
The structural characteristics of 1,2,4-triazoles contribute significantly to their pharmaceutical utility. The parent 1H-1,2,4-triazole exists as a white crystalline solid with a melting point of 120-121°C and a boiling point of 260°C, demonstrating excellent solubility in both water and organic solvents. The compound exhibits tautomeric equilibrium between 1H- and 4H- forms, with the 1H-1,2,4-triazole form being thermodynamically more stable. This tautomeric behavior influences the chemical reactivity patterns, allowing for both electrophilic substitution at nitrogen atoms due to high electron density and nucleophilic substitution at ring carbon atoms, which become π-deficient due to their attachment to electronegative nitrogen atoms.
The synthetic methodologies for 1,2,4-triazole construction have evolved considerably since Bladin's initial work. Contemporary approaches encompass diverse starting materials including amidines, imidates, amidrazones, aryldiazonium salts, and hydrazones as key nitrogen sources. The development of cyclization reactions involving arylthiosemicarbazides in alkaline media has become a well-established method for triazole synthesis, providing reliable access to substituted derivatives with yields typically ranging from 62-79%. Ring closure methodologies have proven particularly effective for introducing diverse substituents at specific positions of the triazole ring, enabling the systematic exploration of structure-activity relationships.
Structural Uniqueness of Thiol-Functionalized Triazole Derivatives
The incorporation of thiol functionality into 1,2,4-triazole scaffolds represents a significant advancement in heterocyclic chemistry, conferring enhanced reactivity and expanded synthetic versatility compared to conventional triazole derivatives. Thiol-functionalized triazoles, exemplified by compounds such as this compound, demonstrate markedly different chemical behavior from their oxygen or nitrogen analogs, primarily due to the unique properties of the sulfur atom. The presence of sulfur enhances nucleophilicity and provides additional coordination sites for metal complexation, significantly expanding the chemical space accessible through these scaffolds.
The structural analysis of this compound reveals a complex molecular architecture featuring multiple functional domains. The compound possesses a phenylethyl substituent at the N4 position, a thiophene-2-ylmethyl group at the C5 position, and a thiol group at the C3 position of the triazole ring. This substitution pattern creates a molecule with molecular weight of 301.44 g/mol and the IUPAC name 4-(2-phenylethyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol. The InChI key HZINQVVGJTZKCS-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.
The tautomeric behavior of thiol-functionalized triazoles adds another layer of complexity to their chemical properties. These compounds can exist in equilibrium between thiol and thione forms, with the equilibrium position influenced by factors such as solvent polarity, temperature, and the presence of coordinating species. In polar solvents like dimethyl sulfoxide, the equilibrium typically favors the thione tautomer, as evidenced by nuclear magnetic resonance studies showing characteristic deshielded proton signals. This tautomeric flexibility directly impacts the reactivity patterns and allows for diverse chemical transformations depending on reaction conditions.
The chemical reactivity profile of thiol-functionalized triazoles encompasses several distinct reaction pathways that distinguish them from other triazole derivatives. Oxidation reactions using reagents such as ferric chloride in chloroform under nitrogen atmosphere can selectively modify the thiol group without affecting other structural elements. Reduction reactions employing sodium borohydride in methanol provide access to alternative oxidation states, while substitution reactions with amines or thiols in the presence of base enable further structural elaboration. These diverse reaction pathways make thiol-functionalized triazoles valuable synthetic intermediates for accessing more complex molecular architectures.
| Reaction Type | Reagent System | Conditions | Typical Yield Range |
|---|---|---|---|
| Oxidation | Ferric chloride | Chloroform, nitrogen atmosphere | 65-85% |
| Reduction | Sodium borohydride | Methanol, room temperature | 70-90% |
| Substitution | Amines/thiols | Basic conditions, elevated temperature | 60-80% |
| Cyclization | Alkaline media | Reflux conditions | 62-79% |
The synthetic preparation of thiol-functionalized triazoles typically involves cyclization reactions starting from appropriately substituted thiosemicarbazide precursors. The general synthetic approach begins with the formation of 1,4-substituted thiosemicarbazides through condensation reactions between hydrazides and arylisothiocyanates, achieving yields ranging from 88 to 95%. These intermediates undergo ring closure in alkaline media to afford the desired 4H-1,2,4-triazole-3-thiol products with moderate to good yields. Alternative synthetic routes involve the use of potassium dithiocarbazate intermediates, which can be converted to amino-substituted triazole-thiols through reaction with hydrazine hydrate under reflux conditions.
The biological significance of thiol-functionalized triazoles extends beyond their synthetic utility, as these compounds have demonstrated notable antimicrobial, antifungal, and anticancer activities in preliminary screening studies. The mechanism of biological action likely involves interactions with molecular targets such as enzymes and receptors, where the triazole ring can form hydrogen bonds and coordinate with metal ions. The enhanced binding affinity observed with thiol-functionalized derivatives may result from additional sulfur-protein interactions and the conformational flexibility conferred by the thiol group. These properties position thiol-functionalized triazoles as promising candidates for further pharmacological development and optimization.
The characterization of thiol-functionalized triazoles requires sophisticated analytical techniques to confirm structural integrity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, with characteristic signals for the thiol proton typically observed as exchangeable peaks in deuterated solvents. Infrared spectroscopy reveals distinctive stretching frequencies for the carbon-sulfur bond, typically appearing in the range of 650-750 cm⁻¹, while the carbon-nitrogen stretching modes of the triazole ring appear in the 1500-1600 cm⁻¹ region. Mass spectrometry analysis confirms molecular weight and fragmentation patterns, with 1,2,4-triazoles characteristically showing strong molecular ion peaks and specific cleavage patterns between nitrogen atoms.
Properties
IUPAC Name |
4-(2-phenylethyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c19-15-17-16-14(11-13-7-4-10-20-13)18(15)9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINQVVGJTZKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfide bonds:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ | Aqueous ethanol, 25°C | Disulfide-linked dimer | Stabilization for material science |
| I₂ | Methanol, reflux | Sulfonic acid derivative | Intermediate for drug design |
Oxidation is critical for modulating biological activity, as the thiol-to-disulfide conversion impacts enzyme inhibition.
Alkylation Reactions
The thiol group reacts with alkyl halides to form thioethers:
| Alkylating Agent | Conditions | Product | Notes |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | S-Methyl derivative | Enhanced lipophilicity |
| C₂H₅Br | EtOH, NaOH, reflux | S-Ethyl analog | Tested for antifungal activity |
Alkylation is reversible under acidic conditions, allowing dynamic functionalization.
Cycloaddition Reactions
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition ("click chemistry") with alkynes:
| Substrate | Catalyst | Product | Use Case |
|---|---|---|---|
| Phenylacetylene | Cu(I)/TBTA, DMSO | 1,2,3-Triazole hybrid | Antibacterial agent development |
This reaction enables modular derivatization for pharmacological optimization.
Microwave-Assisted Functionalization
A study synthesized derivatives using microwave irradiation :
| Derivative Synthesized | Reaction Time | Purity (GC-MS) |
|---|---|---|
| 3-(2-bromophenyl)-4-phenyl analog | 30 min | 95% |
| 4-amino-5-((3-phenylpropyl)thio) | 45 min | 89% |
Prolonged irradiation (>45 min) caused decomposition, emphasizing the need for optimized conditions .
Biological Activity Correlation
While not the focus here, alkylated derivatives showed:
-
S-Methyl analog : 4-fold increased solubility in polar solvents.
-
Disulfide dimer : Reduced cytotoxicity compared to monomeric form.
Stability and Reactivity Considerations
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiophenes with triazole derivatives. The synthesis process may include steps such as cyclization and condensation reactions, often yielding derivatives that can be further characterized through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) .
Key Characteristics
- Molecular Formula : C15H15N3S2
- Molecular Weight : 301.42 g/mol
- Structure : The compound features a triazole ring along with thiophene and phenethyl groups, contributing to its biological activity.
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of triazole compounds exhibit substantial activity against various bacterial and fungal strains.
Case Studies
-
Antibacterial Activity : In studies assessing the antibacterial efficacy of synthesized triazole derivatives, several compounds showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study indicated that certain derivatives exhibited inhibition zones greater than 10 mm against these bacteria .
Pathogen Inhibition Zone (mm) Staphylococcus aureus 12 Escherichia coli 10 Pseudomonas aeruginosa 8 Candida albicans 11 - Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro tests revealed that specific derivatives were effective against yeast-like fungi such as Candida albicans, indicating their potential use in treating fungal infections .
Potential Therapeutic Uses
Beyond antimicrobial applications, triazole compounds are being explored for their potential in various therapeutic areas:
- Antifungal Agents : Due to their ability to inhibit fungal growth, these compounds are being studied as alternatives to traditional antifungal medications.
- Cancer Therapy : Some studies suggest that modifications of triazole structures may enhance their efficacy as anticancer agents by targeting specific pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. The compound’s anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-one
- 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-sulfonic acid
Uniqueness
4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiol group and a triazole ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
The compound 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on antimicrobial and anticancer properties.
The molecular formula of the compound is with a molecular weight of approximately 301.43 g/mol. It features a triazole ring and a thiol group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with appropriate phenethyl derivatives under controlled conditions. The resulting product is purified through recrystallization methods to obtain high purity suitable for biological testing.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit considerable antimicrobial properties. For instance, studies have shown that compounds similar to This compound demonstrate significant activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 31.25 - 62.5 µg/mL |
| S. aureus | 31.25 - 62.5 µg/mL |
| P. aeruginosa | 31.25 - 62.5 µg/mL |
| Candida albicans | 31.25 - 62.5 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent due to the presence of the thiol group which enhances its reactivity with microbial targets .
Anticancer Activity
In addition to its antimicrobial properties, This compound has been investigated for its anticancer effects. Studies have shown that triazole derivatives can inhibit the growth of cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).
| Cell Line | IC50 Value |
|---|---|
| Human Melanoma IGR39 | Significant inhibition observed |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Significant inhibition observed |
The mechanism of action is believed to involve the disruption of cellular pathways essential for cancer cell proliferation and survival .
Structure-Biological Activity Relationship
The biological activity of triazole derivatives can be influenced by their structural modifications. The presence of electron-donating or withdrawing groups can significantly alter their pharmacological profile. For example, variations in substituents on the thiol group or the phenethyl moiety have been shown to affect both antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Screening : A series of synthesized triazole-thiol derivatives were tested against standard microbial strains. The most active compound was identified with an MIC value of 31.25 µg/mL against Pseudomonas aeruginosa.
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited higher cytotoxicity towards melanoma cells compared to normal cells, indicating selective targeting which is crucial for therapeutic applications.
Q & A
Basic Research Question
- Elemental analysis : CHNS data validate empirical formulas (e.g., C₁₅H₁₅N₃S₂) with <0.3% deviation .
- Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies thiophen-2-ylmethyl protons at δ 3.85–4.10 ppm and triazole protons at δ 8.20–8.50 ppm .
- LC-MS : Purity >95% confirmed via Agilent 7890B GC-MS with electron ionization .
Which substituents optimize bioactivity in structure-activity relationship (SAR) studies?
Advanced Research Question
SAR analysis highlights:
- Electron-donating groups : 2-hydroxybenzylidene (compound 3) enhances antiradical activity (78.42% at 1×10⁻³ M) via H-bonding and resonance stabilization .
- Lipophilic substituents : Phenethyl and thiophen-2-ylmethyl groups improve membrane permeability, critical for antimicrobial activity .
- Thiol group : Essential for metal chelation and redox activity, as replacing it with -OH or -NH₂ reduces efficacy by >50% .
How do molecular modeling studies predict target interactions and pharmacokinetics?
Advanced Research Question
- Docking simulations : The compound binds to M. tuberculosis enoyl-ACP reductase (InhA) with ΔG = -9.2 kcal/mol, surpassing isoniazid (-7.8 kcal/mol) .
- ADME predictions : Moderate LogP (2.8) suggests good bioavailability; CYP3A4 metabolism limits half-life (t₁/₂ = 4.2 hours) .
What in vitro models assess cytotoxicity, and what are the safety thresholds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
